molecular formula C15H16N2O5S B6394826 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% CAS No. 1261992-07-7

5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95%

Cat. No. B6394826
CAS RN: 1261992-07-7
M. Wt: 336.4 g/mol
InChI Key: WUDRLCGXJRLYIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid (5-DMS-2-MNA) is a synthetic derivative of nicotinic acid that has been used in scientific research applications in the laboratory setting. It is a white crystalline powder with a melting point of 110°C and a solubility of 0.2 mg/ml in water. 5-DMS-2-MNA has a wide range of applications in biochemical and physiological studies, and is a useful tool for studying the effects of nicotinic acid on various biological systems.

Mechanism of Action

The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is not yet fully understood. However, it is believed that it acts as an agonist at nicotinic acid receptors, which are found in various tissues throughout the body. These receptors are involved in a variety of physiological processes, including energy metabolism, regulation of blood pressure, and regulation of the immune system.
Biochemical and Physiological Effects
5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to increase the production of lipids in the liver, which can lead to increased levels of cholesterol and triglycerides in the bloodstream. It has also been found to decrease glucose production in the liver, which can lead to reduced levels of glucose in the bloodstream. In addition, 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been found to increase the production of ketone bodies in the liver, which can lead to increased levels of ketone bodies in the bloodstream.

Advantages and Limitations for Lab Experiments

5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is relatively non-toxic and can be used in a wide variety of laboratory experiments. However, one of the main limitations of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is that it has a relatively short half-life in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for research involving 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95%. One potential direction is to investigate the effects of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% on various diseases, such as diabetes, obesity, and cardiovascular disease. Another potential direction is to investigate the effects of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% on various cell types, such as stem cells, neurons, and cancer cells. Additionally, further research could be done to investigate the mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% and to develop novel methods for synthesizing 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95%. Finally, further research could be done to investigate the potential therapeutic applications of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95%.

Synthesis Methods

5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is synthesized by a two-step reaction. The first step involves reacting 5-bromo-2-methoxynicotinic acid (5-Br-2-MNA) with dimethyl sulfate in the presence of a base, such as sodium hydroxide. This reaction produces 5-(2-N,N-dimethylsulfamoylphenyl)-2-methoxynicotinic acid (5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95%). The second step involves the hydrolysis of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% in the presence of a base, such as sodium hydroxide, to produce 5-methoxynicotinic acid (5-MNA).

Scientific Research Applications

5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been widely used in scientific research applications. It has been used to study the effects of nicotinic acid on various biological systems, such as the nervous system, the cardiovascular system, and the immune system. It has also been used to study the effects of nicotinic acid on metabolic processes, such as lipid and glucose metabolism. In addition, 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been used to study the effects of nicotinic acid on gene expression, cell differentiation, and cell death.

properties

IUPAC Name

5-[2-(dimethylsulfamoyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-17(2)23(20,21)13-7-5-4-6-11(13)10-8-12(15(18)19)14(22-3)16-9-10/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDRLCGXJRLYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(N=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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